molecular formula C10H20O3 B1197743 3-Hydroxypropylpentanoic acid ethyl ester CAS No. 80173-34-8

3-Hydroxypropylpentanoic acid ethyl ester

Cat. No.: B1197743
CAS No.: 80173-34-8
M. Wt: 188.26 g/mol
InChI Key: AHTKEBWDQQPPGB-UHFFFAOYSA-N
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Description

3-Hydroxypropylpentanoic acid ethyl ester is an organic compound with the molecular formula C10H20O3. It is a derivative of pentanoic acid, featuring a hydroxypropyl group and an ethyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxypropylpentanoic acid ethyl ester can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxypropylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for extensive purification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

3-Hydroxypropylpentanoic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of metabolic pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects and its role as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is employed in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-hydroxypropylpentanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of active metabolites. The hydroxypropyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

    3-Hydroxypropionic acid ethyl ester: Shares a similar structure but lacks the pentanoic acid moiety.

    Pentanoic acid ethyl ester: Lacks the hydroxypropyl group, resulting in different chemical properties.

    3-Hydroxybutanoic acid ethyl ester: Contains a shorter carbon chain, affecting its reactivity and applications.

Uniqueness: 3-Hydroxypropylpentanoic acid ethyl ester is unique due to the presence of both the hydroxypropyl and ethyl ester groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

ethyl 3-hydroxy-2-propylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-4-7-8(9(11)5-2)10(12)13-6-3/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTKEBWDQQPPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001071
Record name Ethyl 3-hydroxy-2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80173-34-8
Record name 3-Hydroxypropylpentanoic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080173348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-hydroxy-2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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